molecular formula C20H22O6 B1676099 MD2-IN-1

MD2-IN-1

Numéro de catalogue: B1676099
Poids moléculaire: 358.4 g/mol
Clé InChI: ZKYRYELHPFTZTI-SOFGYWHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MD2-IN-1 est un inhibiteur puissant et spécifique de la protéine 2 de différenciation myéloïde (MD2), qui est un co-récepteur du récepteur de type Toll 4 (TLR4). Ce composé a montré un potentiel significatif dans les applications anti-inflammatoires, en particulier dans le contexte de la lésion pulmonaire aiguë .

Méthodes De Préparation

MD2-IN-1 est un dérivé de la chalcone. La voie de synthèse implique la préparation de la (E)-4-phénylbut-3-én-2-one, qui est considérée comme la structure de base des inhibiteurs de MD2 actuels . La synthèse implique généralement les étapes suivantes:

Analyse Des Réactions Chimiques

MD2-IN-1 subit plusieurs types de réactions chimiques:

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en se liant à la poche hydrophobe de la protéine 2 de différenciation myéloïde via des liaisons hydrogène avec des résidus d'acides aminés spécifiques, tels que l'arginine et la tyrosine . Cette liaison inhibe la formation du complexe récepteur de type Toll 4/protéine 2 de différenciation myéloïde, bloquant ainsi les voies de signalisation pro-inflammatoires en aval, y compris les kinases de protéines activées par des mitogènes et les voies du facteur nucléaire kappa-light-chain-enhancer des cellules B activées .

Applications De Recherche Scientifique

Immunological Applications

MD2-IN-1 has been shown to modulate immune responses by inhibiting the TLR4-MD2 signaling pathway. This inhibition can have profound effects on inflammatory conditions and immune-related diseases.

Case Study: Intestinal Inflammation

A study demonstrated that this compound effectively reduced intestinal inflammation in neonatal necrotizing enterocolitis (NEC) models. The compound inhibited the activation of NF-κB and other pro-inflammatory pathways, leading to improved mucosal integrity and reduced apoptosis in enterocytes. This suggests that this compound could be a therapeutic candidate for preventing NEC by blocking TLR4-MD2 signaling .

Case Study: Atherosclerosis

Research indicates that MD2 plays a significant role in atherosclerosis through its involvement in inflammatory responses triggered by oxidized low-density lipoprotein (ox-LDL). Therapeutic inhibition of MD2 signaling using small molecules like this compound has shown promise in reducing lesion formation in atherosclerotic models, highlighting its potential as a target for cardiovascular disease treatment .

Cancer Research Applications

This compound's role in cancer research is particularly noteworthy due to its ability to influence tumor microenvironments and immune cell interactions.

Case Study: Glioma Prognosis

In glioma studies, elevated levels of MD2 have been associated with poor patient prognosis. By using this compound to inhibit MD2, researchers observed decreased infiltration of tumor-associated macrophages and neutrophils, which are often linked to tumor progression. This suggests that targeting MD2 could enhance anti-tumor immunity and improve outcomes in glioma patients .

Case Study: Tumor Metastasis

Another study highlighted the effectiveness of this compound in suppressing tumor invasion and metastasis by disrupting the TLR4-MD2/NF-κB signaling axis. This mechanism was shown to reduce the migratory capabilities of cancer cells, indicating that this compound may serve as a viable therapeutic agent against metastatic cancers .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Findings References
Intestinal Inflammation Reduces inflammation and improves mucosal integrity in NEC models
Atherosclerosis Inhibits inflammatory responses linked to ox-LDL; reduces lesion formation
Glioma Prognosis Correlates with poor prognosis; inhibition leads to decreased immune cell infiltration
Tumor Metastasis Suppresses invasion through TLR4-MD2/NF-κB signaling disruption

Activité Biologique

MD2-IN-1 is a selective inhibitor of myeloid differentiation protein 2 (MD2), which plays a crucial role in the TLR4 signaling pathway, particularly in inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of MD2 and Its Role in Inflammation

MD2 serves as a co-receptor for TLR4, facilitating the recognition of pathogen-associated molecular patterns (PAMPs) and triggering downstream inflammatory signaling pathways, including the activation of NF-κB and MAPK. This mechanism is pivotal in various pathological conditions, such as diabetes, necrotizing enterocolitis (NEC), and atherosclerosis.

This compound inhibits the interaction between MD2 and TLR4, thereby blocking the activation of pro-inflammatory signaling pathways. Research indicates that this compound binds to a hydrophobic pocket within MD2, preventing LPS-induced activation of TLR4 and subsequent inflammatory responses.

Key Findings from Research Studies

  • Diabetes Model : In a study involving diabetic mice, MD2 levels were significantly elevated in cardiac tissues, correlating with increased inflammation and macrophage infiltration. Treatment with this compound reduced these inflammatory markers and improved cardiac function .
  • Necrotizing Enterocolitis : In neonatal rat models of NEC, pretreatment with this compound significantly decreased the severity of intestinal injury and inflammation. The compound inhibited NF-κB activation and reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Atherosclerosis : Research has shown that targeting MD2 can mitigate ox-LDL-induced inflammatory responses in atherosclerosis models. This compound demonstrated potential in reducing plaque formation and associated inflammatory markers .

Table 1: Effects of this compound on Inflammatory Markers

Study FocusModel TypeKey Findings
Diabetic CardiomyopathySTZ-induced Diabetic MiceReduced CD68 levels; decreased ICAM1/VCAM1 expression
Necrotizing EnterocolitisNeonatal Rat ModelDecreased TNF-α, IL-6; improved intestinal barrier function
AtherosclerosisMurine Atherosclerosis ModelReduced plaque size; lower ox-LDL-induced inflammation

Table 2: Comparison of MD2 Activity in Various Conditions

ConditionMD2 Expression LevelImpact on InflammationTreatment with this compound Effect
Type 1 DiabetesIncreasedHigh macrophage infiltrationSignificant reduction in markers
Necrotizing EnterocolitisElevatedSevere intestinal injuryAlleviated injury and inflammation
AtherosclerosisUpregulatedPromotes plaque formationReduced plaque size

Case Study 1: Diabetic Cardiomyopathy

In an experimental study involving diabetic mice induced by streptozotocin (STZ), researchers observed a fivefold increase in MD2 protein levels over 16 weeks. Treatment with this compound led to a significant reduction in inflammatory cell adhesion molecules and macrophage infiltration, indicating its potential as a therapeutic agent for diabetic complications .

Case Study 2: Necrotizing Enterocolitis

In a neonatal rat model for NEC, administration of an MD2 inhibitor (this compound) prior to LPS exposure resulted in decreased enterocyte apoptosis and maintained tight junction integrity. This suggests that targeting MD2 can effectively mitigate the severity of NEC by modulating the TLR4 signaling pathway .

Propriétés

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRYELHPFTZTI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MD2-IN-1
Reactant of Route 2
Reactant of Route 2
MD2-IN-1
Reactant of Route 3
Reactant of Route 3
MD2-IN-1
Reactant of Route 4
Reactant of Route 4
MD2-IN-1
Reactant of Route 5
Reactant of Route 5
MD2-IN-1
Reactant of Route 6
Reactant of Route 6
MD2-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.